SANT-2

描述

SANT-2 is a Smoothened (Smo) receptor antagonist. It binds to the Smo receptor (Kd = 12 nM) and inhibits binding of the Smo receptor agonist SAG-1.3 (SAG; ) and antagonist cyclopamine (Kis = 7.8 and 8.4 nM, respectively). This compound inhibits hedgehog signaling induced by an N-terminal fragment of sonic hedgehog (Shh) in an Shh-LIGHT2 cellular assay (IC50 = 30 nM).

Inhibitor of Sonic hedgehog (Shh) signaling; antagonizes smoothened receptor activity (KD = 12 nM). Displays allosteric binding characteristics similar to SANT-1. Displaces smo-[3H]SAG-1.3 and -[3H]Cyclopamine binding (Ki values are 7.8 nM and 8.4 nM respectively).

科学研究应用

刺猬信号通路拮抗剂

SANT-2 是一种有效的刺猬 (Hh) 信号通路拮抗剂 . Hh 信号通路在胚胎发育和成人组织稳态期间的细胞信号传导中起着重要作用 .

癌症研究

This compound 在几种恶性肿瘤的研究中具有潜力,包括戈林综合征(一种易患基底细胞癌、髓母细胞瘤和横纹肌肉瘤的疾病)、前列腺癌、胰腺癌和乳腺癌 .

竞争性结合研究

竞争性结合研究表明,this compound 可以完全取代 Smo 结合的环巴胺 . This compound 以变构方式与 Smo 结合的 SAG-1.3 竞争 .

电荷密度波 (CDW) 结构

This compound 在室温下采用相称的 2×2×2 电荷密度波 (CDW) 结构,具有 ABA 堆叠类型 . 这通过直接晶格成像和倒空间映射得到证实 .

应变稳定

This compound 中的 CDW 由基底施加的高度各向异性应变稳定 . 平面外压缩减小了范德华间隙,增加了层间耦合 .

了解 CDW 形成机制

在 CDW 材料家族中添加外延应变 this compound 有望加深我们对其他过渡金属二硫属化物 (TMD) 材料中 CDW 形成机制的理解 .

作用机制

Target of Action

SANT-2 is a potent antagonist of the Hedgehog (Hh) signaling pathway . The primary target of this compound is the Smoothened receptor (Smo) . Smo mediates Hh signaling, which is critical for development, cell growth, and migration, as well as stem cell maintenance .

Mode of Action

This compound interacts with its target, the Smoothened receptor, in a manner consistent with allosteric modulation . This means that this compound binds to a site on the Smo receptor that is different from the active site, leading to a change in the receptor’s conformation and function . This interaction inhibits the activation of the Hh signaling pathway .

Biochemical Pathways

The Hh signaling pathway plays an important role in cell signaling of embryonic development and adult tissue homeostasis . When this pathway is aberrantly activated, it can lead to the development of a variety of cancers . By inhibiting the Hh signaling pathway, this compound can potentially prevent the development and progression of these cancers .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the inhibition of the Hh signaling pathway . This inhibition can potentially prevent the development and progression of various malignancies, including Gorlin syndrome (a disorder predisposing to basal cell carcinoma, medulloblastoma, and rhabdomyosarcoma), prostate cancer, pancreatic cancer, and breast cancer .

生化分析

Biochemical Properties

SANT-2 interacts with the Smoothened (SMO) receptor, a key protein in the Hh signaling pathway . By binding to the SMO receptor, this compound inhibits the Hh pathway signaling . This interaction is crucial in the biochemical reactions involving this compound.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are primarily through its inhibition of the Hh signaling pathway . This can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the SMO receptor, leading to the inhibition of the Hh pathway signaling . This can result in changes in gene expression and cellular metabolism .

Metabolic Pathways

The specific metabolic pathways that this compound is involved in are not well-defined. Given its role as an antagonist of the Hh signaling pathway, it is likely to interact with enzymes and cofactors involved in this pathway .

属性

IUPAC Name |

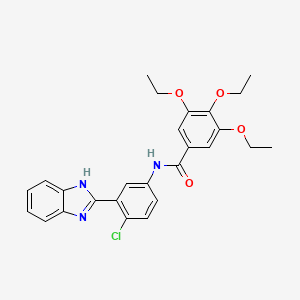

N-[3-(1H-benzimidazol-2-yl)-4-chlorophenyl]-3,4,5-triethoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26ClN3O4/c1-4-32-22-13-16(14-23(33-5-2)24(22)34-6-3)26(31)28-17-11-12-19(27)18(15-17)25-29-20-9-7-8-10-21(20)30-25/h7-15H,4-6H2,1-3H3,(H,28,31)(H,29,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQOJFGFKIVFMDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=CC(=C(C=C2)Cl)C3=NC4=CC=CC=C4N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26ClN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40362255 | |

| Record name | SANT-2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40362255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

480.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

329196-48-7 | |

| Record name | SANT-2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40362255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does SANT-2 interact with its target and what are the downstream effects?

A1: this compound acts as an antagonist of the Hedgehog (HH) signaling pathway by binding to the Smoothened receptor (Smo). [, , ] While the exact binding site is not fully elucidated in these papers, evidence suggests an allosteric interaction distinct from the agonist binding site. [] By inhibiting Smo, this compound prevents the downstream activation of Gli transcription factors, ultimately suppressing the expression of genes involved in cell growth, proliferation, and stem cell maintenance. [, ]

Q2: What is known about the structure-activity relationship (SAR) of this compound and its analogs?

A2: While the provided research papers do not delve into detailed SAR studies for this compound, they highlight the importance of structural variations for Smo antagonist activity. For example, the study examining SANT-1 and this compound demonstrates that despite their distinct structures, both act as allosteric inhibitors of Smo. [] This suggests that specific structural motifs within these molecules are crucial for their activity and that modifications could potentially modulate potency and selectivity. Further research exploring the SAR of this compound analogs would be valuable. []

Q3: What in vitro and in vivo evidence supports the efficacy of this compound as an HH pathway inhibitor?

A3: Research demonstrates the efficacy of this compound in inhibiting HH pathway activation and downstream effects. In a cell-based β-lactamase reporter gene assay, this compound effectively inhibited SAG-1.5-induced HH pathway activation. [] Furthermore, studies using colon cancer stem cells showed that this compound, similar to cyclopamine, significantly reduced cell adhesion, invasion, and migration, indicating its potential as a therapeutic agent for targeting metastatic colon cancer stem cells. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。